synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid
synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Sodium 3-Nitrobenzoate from 3-Nitrobenzoic Acid.
This technical guide provides a comprehensive overview of the synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid. The primary method involves a straightforward acid-base neutralization reaction, which is detailed herein. This guide includes key chemical and physical properties, experimental protocols, and a logical workflow for the synthesis process, aimed at professionals in research, development, and pharmaceutical sciences.
Introduction
Sodium 3-nitrobenzoate (CAS No. 827-95-2) is a valuable organic intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its synthesis from 3-nitrobenzoic acid is a fundamental chemical transformation that is both efficient and scalable. This document outlines the necessary data and procedures to perform this synthesis effectively and safely.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is crucial for handling, reaction setup, and product characterization.
Table 1: Physicochemical Data [3][4]
| Property | 3-Nitrobenzoic Acid | Sodium 3-Nitrobenzoate |
| CAS Number | 121-92-6 | 827-95-2 |
| Molecular Formula | C₇H₅NO₄ | C₇H₄NNaO₄ |
| Molecular Weight | 167.12 g/mol | 189.10 g/mol [5] |
| Appearance | Off-white to yellowish crystalline solid | White to pale yellow or pale brown powder/solid[6] |
| Melting Point | 140-142 °C | >300 °C |
| Solubility in Water | Slightly soluble | Soluble[3] |
Synthesis of Sodium 3-Nitrobenzoate
The synthesis of sodium 3-nitrobenzoate is achieved through the neutralization of 3-nitrobenzoic acid with a suitable sodium base, such as sodium hydroxide or sodium bicarbonate. The reaction is typically carried out in an aqueous medium.
Reaction Scheme
The general chemical equation for the neutralization reaction is as follows:
C₇H₅NO₄ + NaOH → C₇H₄NNaO₄ + H₂O
Experimental Protocols
Two detailed experimental protocols are provided below, using sodium hydroxide and sodium bicarbonate as the base, respectively.
Protocol 1: Neutralization with Sodium Hydroxide
This protocol is based on the in-situ formation of the sodium salt as described in purification procedures for 3-nitrobenzoic acid.[7]
Materials:
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3-Nitrobenzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for crystallization, optional)
Equipment:
-
Reaction flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator or heating mantle with distillation setup
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a reaction flask, dissolve a known quantity of 3-nitrobenzoic acid in a sufficient volume of deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Slowly add a stoichiometric amount of a standard solution of sodium hydroxide (e.g., 1 M NaOH) to the 3-nitrobenzoic acid solution.
-
Monitor the pH of the reaction mixture. Continue adding the base dropwise until a neutral pH (approximately 7.0) is achieved.
-
The resulting aqueous solution contains dissolved sodium 3-nitrobenzoate.
-
To isolate the solid product, the water can be removed under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, if necessary.
-
The purified crystals are then collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
Protocol 2: Neutralization with Sodium Bicarbonate
Materials:
-
3-Nitrobenzoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol (for crystallization, optional)
Equipment:
-
Reaction flask or beaker
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Rotary evaporator or crystallization dish
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a measured amount of 3-nitrobenzoic acid in deionized water in a beaker.
-
Gradually add a stoichiometric equivalent of sodium bicarbonate to the solution with constant stirring. Effervescence (release of CO₂) will be observed.
-
Continue the addition of sodium bicarbonate until the effervescence ceases, indicating the completion of the neutralization reaction.
-
The aqueous solution of sodium 3-nitrobenzoate is then filtered to remove any unreacted starting material or impurities.
-
The clear filtrate is concentrated by evaporating the water on a heating plate or using a rotary evaporator to induce crystallization.
-
The precipitated solid is collected by vacuum filtration and washed with a minimal amount of cold deionized water.
-
The product is then dried under vacuum to yield pure sodium 3-nitrobenzoate.
Quantitative Data
The yield and purity of the synthesized sodium 3-nitrobenzoate are critical parameters for evaluating the success of the synthesis.
Table 2: Expected Quantitative Data
| Parameter | Expected Value | Method of Analysis |
| Theoretical Yield | Dependent on starting material quantity | Calculation |
| Actual Yield | Typically >95% for neutralization reactions | Gravimetric |
| Purity | ≥95%[5] | HPLC[5], NMR |
| Water Content | May contain up to ca 10% water[6] | Karl Fischer Titration[6] |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of sodium 3-nitrobenzoate.
Caption: Logical workflow for the synthesis of sodium 3-nitrobenzoate.
Conclusion
The synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid is a robust and high-yielding process based on the principles of acid-base chemistry. The provided protocols and data serve as a comprehensive guide for the successful preparation and isolation of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when handling the involved reagents. Further characterization of the final product by spectroscopic methods such as NMR and IR is recommended to confirm its identity and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 3-Nitrobenzoic acid, sodium salt | C7H4NNaO4 | CID 70014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 间硝基苯甲酸钠 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sodium 3-nitrobenzoate, 94%, may contain up to ca 10% water 500 g | Request for Quote [thermofisher.com]
- 7. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
